molecular formula C26H54O B14597707 1-(Dodecyloxy)tetradecane CAS No. 59012-60-1

1-(Dodecyloxy)tetradecane

Cat. No.: B14597707
CAS No.: 59012-60-1
M. Wt: 382.7 g/mol
InChI Key: BHIWXJOYTUCFCR-UHFFFAOYSA-N
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Description

1-(Dodecyloxy)tetradecane is an organic compound with the molecular formula C26H54O . It is a long-chain ether, specifically a dodecyloxy derivative of tetradecane. This compound is characterized by its hydrophobic nature and is often used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Dodecyloxy)tetradecane can be synthesized through the Williamson ether synthesis, which involves the reaction of a dodecyl halide (such as dodecyl bromide) with tetradecanol in the presence of a strong base like sodium hydride. The reaction typically occurs under reflux conditions in an aprotic solvent such as dimethyl sulfoxide (DMSO).

Industrial Production Methods: Industrial production of this compound often involves large-scale Williamson ether synthesis. The process includes the purification of reactants, controlled reaction conditions to ensure high yield, and subsequent purification of the product through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(Dodecyloxy)tetradecane primarily undergoes substitution reactions due to the presence of the ether linkage. It can also participate in oxidation reactions under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include halogens (e.g., bromine) and strong bases (e.g., sodium hydride).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Major Products:

    Substitution Reactions: The major products are typically halogenated derivatives of this compound.

    Oxidation Reactions: Oxidation can lead to the formation of aldehydes or carboxylic acids, depending on the reaction conditions.

Scientific Research Applications

1-(Dodecyloxy)tetradecane has various applications in scientific research, including:

    Chemistry: Used as a solvent or reagent in organic synthesis.

    Biology: Employed in the study of membrane dynamics due to its hydrophobic nature.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the production of surfactants, lubricants, and emulsifiers.

Mechanism of Action

The mechanism of action of 1-(Dodecyloxy)tetradecane involves its interaction with hydrophobic environments. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in studies related to cell membranes and drug delivery.

Comparison with Similar Compounds

    Tetradecane: A hydrocarbon with the formula C14H30, lacking the ether linkage.

    Dodecanol: A fatty alcohol with the formula C12H26O, which can be used as a precursor in the synthesis of 1-(Dodecyloxy)tetradecane.

Uniqueness: this compound is unique due to its ether linkage, which imparts different chemical properties compared to its hydrocarbon and alcohol counterparts. This linkage enhances its stability and hydrophobicity, making it suitable for specialized applications in various fields.

Properties

CAS No.

59012-60-1

Molecular Formula

C26H54O

Molecular Weight

382.7 g/mol

IUPAC Name

1-dodecoxytetradecane

InChI

InChI=1S/C26H54O/c1-3-5-7-9-11-13-15-16-18-20-22-24-26-27-25-23-21-19-17-14-12-10-8-6-4-2/h3-26H2,1-2H3

InChI Key

BHIWXJOYTUCFCR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCOCCCCCCCCCCCC

Origin of Product

United States

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